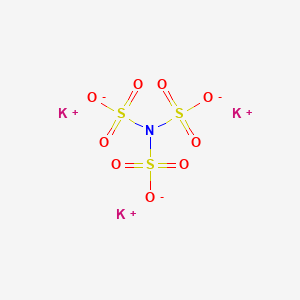
Potassium aminetrisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium aminetrisulfonate is an organosulfur compound with the chemical formula C16H7K3N2O11S3. It is known for its unique properties and applications in various scientific fields. This compound is a potassium salt of aminetrisulfonic acid and is characterized by its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium aminetrisulfonate can be synthesized through the sulfonation of aniline derivatives. The process involves the reaction of aniline with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents like water or acetic acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where aniline is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Potassium aminetrisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted sulfonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Potassium aminetrisulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of potassium aminetrisulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable complexes with electrophiles. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. The sulfonate groups play a crucial role in these interactions, providing both stability and reactivity.
Comparison with Similar Compounds
Potassium indigotrisulfonate: Another potassium salt of a sulfonic acid, used in dyeing and as a reagent in chemical synthesis.
Potassium hydroxylaminedisulfonate: Known for its use in organic synthesis and as a reducing agent.
Uniqueness: Potassium aminetrisulfonate is unique due to its specific structure and the presence of three sulfonate groups, which provide distinct chemical properties and reactivity. Its stability and solubility in water make it particularly useful in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63504-30-3 |
|---|---|
Molecular Formula |
K3NO9S3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tripotassium;N,N-disulfonatosulfamate |
InChI |
InChI=1S/3K.H3NO9S3/c;;;2-11(3,4)1(12(5,6)7)13(8,9)10/h;;;(H,2,3,4)(H,5,6,7)(H,8,9,10)/q3*+1;/p-3 |
InChI Key |
BZHKTUXGVFLCRM-UHFFFAOYSA-K |
Canonical SMILES |
N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



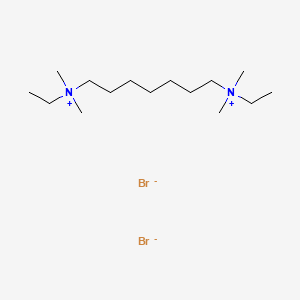
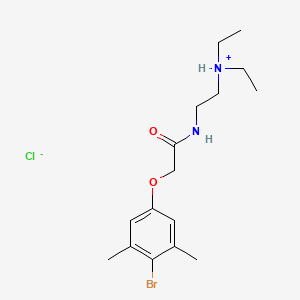


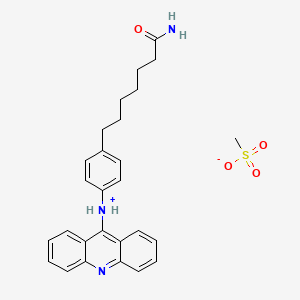

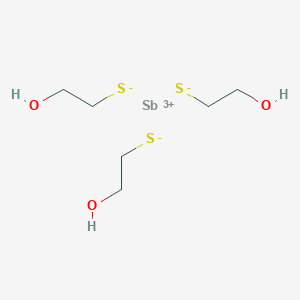
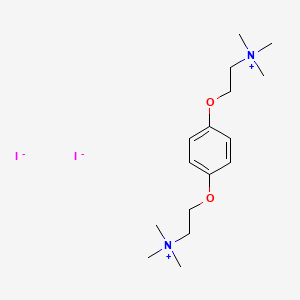
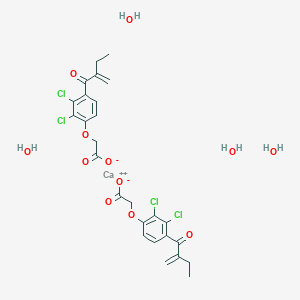
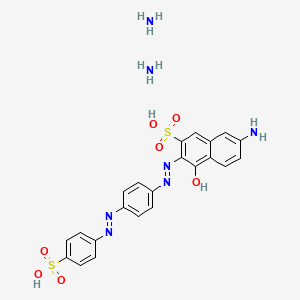
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)


